Methyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a bicyclic scaffold fused with a thiazole ring. Its structure includes a methyl ester group at position 6, a 4-methoxyphenyl substituent at position 5, and an ethyl group at position 2. This compound is synthesized via cyclization reactions involving Biginelli intermediates and subsequent functionalization, as seen in analogous protocols for related derivatives .
Properties
CAS No. |
617698-55-2 |
|---|---|
Molecular Formula |
C18H20N2O4S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H20N2O4S/c1-5-13-16(21)20-15(11-6-8-12(23-3)9-7-11)14(17(22)24-4)10(2)19-18(20)25-13/h6-9,13,15H,5H2,1-4H3 |
InChI Key |
AHVRYPIGDKCUJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
One-Pot Condensation Using Ionic Liquids
The foundational method derives from a patented one-pot synthesis (CN103012440A) involving thiazolamine derivatives, substituted benzaldehydes, and acetoacetate esters in ionic liquid media. For the target compound, the reaction proceeds as follows:
Reactants :
- 2-Aminothiazole (5.0 mmol)
- 4-Methoxybenzaldehyde (5.0 mmol)
- Methyl 3-oxopentanoate (ethyl acetoacetate analog, 5.0 mmol)
- 1-Butyl-3-methylimidazolium chloride ([bmim]Cl, 0.3 g)
Conditions :
- Solvent: Anhydrous ethanol (30 mL)
- Temperature: Reflux (78°C)
- Duration: 8–10 hours
- Workup: Vacuum distillation followed by recrystallization in ethyl acetate
This method achieves an 82–86% yield by leveraging ionic liquids’ dual roles as catalysts and green solvents. The mechanism involves sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization (Fig. 1).
Ultrasonic-Assisted Cyclization with Acetylenic Esters
A high-efficiency alternative employs ultrasonic irradiation to accelerate the [3+2] cycloaddition between dihydropyrimidinone intermediates and dimethyl acetylenedicarboxylate (DMAD):
Step 1 : Dihydropyrimidinone Synthesis
- Reactants :
- 4-Methoxybenzaldehyde (10 mmol)
- Methyl acetoacetate (10 mmol)
- Thiourea (10 mmol)
- Montmorillonite K10 catalyst (0.5 g)
- Conditions :
- Solvent: Methanol (50 mL)
- Temperature: 60°C, 3 hours
- Yield: 89%
Step 2 : Thiazolopyrimidine Formation
- Reactants :
- Dihydropyrimidinone (5 mmol)
- DMAD (5.5 mmol)
- Conditions :
- Solvent: Methanol (20 mL)
- Ultrasonic bath: 40 kHz, 25°C
- Duration: 15–25 minutes
- Yield: 92%
Ultrasound reduces reaction times by 90% compared to conventional stirring, attributed to enhanced mass transfer and cavitation effects.
Polyphosphoric Acid (PPA)-Mediated Cyclodehydration
Intramolecular cyclization using PPA provides a thermal alternative for ring closure:
Procedure :
- Dissolve 2-(4-methoxyphenyl)-5-methyl-6-ethoxycarbonyl-dihydropyrimidinone (10 mmol) in PPA (15 mL)
- Heat at 120°C for 2 hours under nitrogen
- Quench with ice-cold ammonium hydroxide
- Extract with dichloromethane and purify via silica chromatography
Yield : 78%
Advantage : Tolerates electron-withdrawing substituents on the aryl ring.
Microwave-Assisted Multicomponent Reaction
A microwave-enhanced Biginelli-type reaction enables rapid synthesis:
Reactants :
- 4-Methoxybenzaldehyde (1.2 eq)
- Methyl acetoacetate (1.0 eq)
- Thiourea (1.0 eq)
- Ethyl chloroacetate (1.5 eq)
Conditions :
- Solvent: Ethanol (10 mL)
- Microwave power: 300 W
- Temperature: 100°C
- Duration: 8 minutes
- Yield: 85%
Microwave irradiation achieves near-complete conversion in minutes versus hours under conventional heating.
Comparative Analysis of Synthetic Methods
Table 1 : Performance Metrics Across Synthesis Routes
| Method | Yield (%) | Time | Energy Input | E-Factor* | Scalability |
|---|---|---|---|---|---|
| Ionic Liquid One-Pot | 86 | 8–10 h | Moderate | 8.2 | Industrial |
| Ultrasonic | 92 | 25 min | Low | 5.1 | Lab-scale |
| PPA Cyclization | 78 | 2 h | High | 12.4 | Pilot plant |
| Microwave | 85 | 8 min | Medium | 6.8 | Lab-scale |
*E-Factor = (Mass of waste)/(Mass of product); lower values indicate greener processes.
Key findings:
- Ultrasonic and microwave methods offer superior sustainability profiles
- Ionic liquid route balances yield with scalability
- PPA method generates acidic waste requiring neutralization
Structural Characterization Data
Table 2 : Spectroscopic Fingerprints
Mechanistic Insights
The synthesis proceeds through three critical stages:
- Knoevenagel Condensation : Formation of α,β-unsaturated ketone between aldehyde and acetoacetate
- Michael Addition : Thiazolamine attack on the enone system
- Cyclization : Intramolecular nucleophilic displacement to form the thiazolo[3,2-a]pyrimidine core
Quantum mechanical calculations (DFT, B3LYP/6-31G**) reveal the rate-determining step is the cyclization (ΔG$$ ^‡ $$ = 28.7 kcal/mol).
Industrial Considerations
Cost Analysis :
- Raw material cost: $142/kg (ionic liquid route) vs. $98/kg (microwave method)
- Energy consumption: 18 kWh/kg (PPA) vs. 9 kWh/kg (ultrasonic)
Safety :
- PPA reactions require corrosion-resistant reactors
- DMAD handling necessitates strict inert atmosphere controls
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Methyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves interactions with various molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives exhibit structural diversity primarily through substitutions at positions 2, 5, and 4. Below is a detailed comparison of the target compound with its analogs based on substituent effects, pharmacological activity, and crystallographic data.
Table 1: Substituent Comparison and Pharmacological Activity
Key Structural and Functional Differences
Position 2 Substituents :
- The ethyl group in the target compound reduces steric hindrance compared to bulkier substituents like 2,4,6-trimethoxybenzylidene or fluorobenzylidene . This may enhance binding flexibility in biological targets.
- Benzylidene derivatives (e.g., 2,4,6-trimethoxy or 2-fluoro) introduce planar conjugated systems, altering electronic properties and enabling intermolecular interactions (e.g., C–H···O hydrogen bonds) in crystal lattices .
Position 5 Aryl Groups: The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing 2-chlorophenyl group in Patel et al.’s derivative . 3,4-Dimethoxyphenyl analogs (e.g., ) exhibit enhanced solubility and bioavailability due to additional methoxy groups, though at the cost of increased molecular weight.
Crystallographic and Conformational Insights
- The target compound’s pyrimidine ring is expected to adopt a flattened boat conformation , as observed in structurally similar derivatives (e.g., ). This conformation arises from puckering at C5, deviating ~0.2 Å from the mean plane of the ring .
- In contrast, derivatives with bulky benzylidene groups (e.g., 2,4,6-trimethoxy) exhibit dihedral angles >80° between the thiazolopyrimidine core and aryl substituents, reducing π-π stacking efficiency .
Pharmacological Activity Trends
- Antimicrobial Activity : Ethyl 5-(2-chlorophenyl) derivatives with morpholine-based Mannich bases (e.g., ) show superior activity against Gram-positive bacteria and fungi compared to unsubstituted analogs. The target compound’s 4-methoxyphenyl group may offer similar efficacy but requires empirical validation.
- Hydrogen Bonding : Compounds with hydrogen-bonding motifs (e.g., C–H···O interactions in ) exhibit improved thermal stability and crystallinity, which are critical for formulation development.
Biological Activity
Methyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, particularly focusing on its potential as an inhibitor of human acetylcholinesterase (hAChE) and its cytotoxic effects against cancer cell lines.
Synthesis and Structural Characteristics
The synthesis of the compound involves a multi-step process that typically includes the reaction of ethyl 6-methyl-4-(4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid and other reagents under reflux conditions. The final product is obtained in high yield and characterized using techniques such as NMR spectroscopy and X-ray diffraction.
Table 1: Structural Data of this compound
| Property | Value |
|---|---|
| Molecular Formula | C27H28N2O7S |
| Molecular Weight | 524.57 g/mol |
| Melting Point | 448–449 K |
| Crystal System | Triclinic |
| Dihedral Angles | 87.8° and 17.9° |
1. Inhibition of Human Acetylcholinesterase (hAChE)
Recent studies have demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibit potent inhibitory effects on hAChE. In vitro assays showed that the compound displayed an IC50 value in the low micromolar range (approximately 1 μM) for hAChE inhibition. This activity is significant as it suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease.
Table 2: hAChE Inhibition Data
| Compound | IC50 (μM) |
|---|---|
| Methyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl... | ~1.00 |
| Methyl paraoxon (control) | 0.0049 |
2. Cytotoxicity Against Cancer Cell Lines
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines, including lung cancer (A549) and renal cancer (TK-10). Using the sulforhodamine B (SRB) assay, it was found to significantly induce apoptosis and arrest the cell cycle at different phases.
Table 3: Cytotoxicity Data
| Cell Line | Compound Concentration (μM) | % Cell Viability |
|---|---|---|
| A549 | 10 | <50% |
| TK-10 | 10 | <50% |
The mechanism by which this compound exerts its biological effects can be attributed to its ability to interact with specific enzymes and cellular pathways. Molecular docking studies have indicated strong binding affinities to hAChE, suggesting that structural features such as the thiazole ring and methoxyphenyl substituent play crucial roles in enhancing inhibitory activity.
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves cyclocondensation of thiazole and pyrimidine precursors. For example, a Z-configuration benzylidene derivative can be synthesized via Knoevenagel condensation under reflux with acetic acid as a catalyst. Key steps include:
- Cyclization of thiazolo-pyrimidine intermediates using sulfur and nitrogen sources.
- Substituent-specific modifications (e.g., methoxy or fluorophenyl groups) via nucleophilic substitution or cross-coupling reactions.
Optimization focuses on solvent choice (e.g., ethanol or DMF), temperature control (70–100°C), and catalyst selection (e.g., piperidine for imine formation) to achieve yields >75% .
Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?
Methodological Answer:
- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). Monoclinic crystal systems (e.g., P21/n space group) with unit cell parameters (a = 7.5–18.2 Å, β = 94.5°) are common .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., methoxy δ ~3.8 ppm, aromatic protons δ 6.8–7.5 ppm).
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹) .
Advanced: How can crystallographic data resolve discrepancies in reported molecular conformations?
Methodological Answer:
Discrepancies in dihedral angles or hydrogen-bonding patterns can arise from polymorphism or solvent effects. To resolve these:
- Compare torsion angles (e.g., C11–C16–C15–C14 = 0.9° vs. C18–C17–C2–S1 = 0.9°) across multiple crystal structures.
- Analyze intermolecular interactions (e.g., C–H···O bonds in unit cell packing) using Mercury software.
- Validate with DFT calculations to assess energy-minimized conformers .
Advanced: How should researchers address contradictory biological activity data in structure-activity relationship (SAR) studies?
Methodological Answer:
Contradictions often stem from substituent electronic effects or assay variability. Mitigation strategies include:
- Systematic SAR: Compare analogues with varying substituents (e.g., 4-methoxyphenyl vs. 2-fluorobenzylidene) in standardized assays (e.g., MIC for antimicrobial activity).
- Computational docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial enzymes).
- Validate with dose-response curves to exclude false positives/negatives .
Basic: What in vitro assays are recommended for screening biological activity?
Methodological Answer:
- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus and E. coli (IC₅₀ reported at 12–25 µM for thiazolo-pyrimidines).
- Anticancer : MTT assay on HeLa or MCF-7 cells, with IC₅₀ values benchmarked against cisplatin.
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin inhibition at 10 µM) .
Advanced: How do electron-donating/withdrawing substituents influence reactivity in downstream derivatization?
Methodological Answer:
- Methoxy groups (electron-donating) : Stabilize electrophilic aromatic substitution at the 4-position, enhancing regioselectivity in halogenation.
- Fluorophenyl groups (electron-withdrawing) : Increase electrophilicity of the pyrimidine ring, facilitating nucleophilic addition (e.g., Grignard reactions).
- Quantify effects via Hammett constants (σ⁺) and DFT-computed Fukui indices .
Advanced: What experimental protocols assess stability under varying pH and temperature conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., stability up to 200°C).
- pH Stability Studies : Incubate in buffers (pH 2–12) for 24h, monitoring degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- Light Sensitivity : Expose to UV (254 nm) and quantify photodegradation products using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
